Mesitylene, also known as 1,3,5-trimethylbenzene, is a colorless liquid with a sweet aromatic odor. It is a symmetrical derivative of benzene with three methyl groups positioned at the 1, 3, and 5 carbon atoms of the benzene ring. The molecular formula for mesitylene is with a molecular weight of approximately 120.19 g/mol. It is primarily derived from coal tar and serves as a precursor for various fine chemicals and materials .
Mesitylene is classified as a flammable liquid and can irritate the skin and respiratory system upon exposure. It is also considered toxic to aquatic life. Here are some specific safety concerns:
Mesitylene can be synthesized through several methods:
Interaction studies involving mesitylene primarily focus on its role in catalysis and ligand chemistry. Research has shown that mesitylene can stabilize low oxidation state metal centers in organometallic complexes. Its steric bulk allows it to influence reaction pathways significantly, particularly in asymmetric catalysis .
Mesitylene belongs to a class of compounds known as trimethylbenzenes. The two other isomers are:
Compound Name | Structure | Unique Features |
---|---|---|
Pseudocumene (1,2,4-trimethylbenzene) | Pseudocumene | Less symmetrical; used in organic synthesis |
Hemimellitene (1,2,3-trimethylbenzene) | Hemimellitene | Different methyl group positioning; less common |
Mesitylene's symmetrical structure and specific reactivity patterns differentiate it from its isomers. Its use as a ligand in organometallic chemistry and its role in producing fine chemicals highlight its unique position among trimethylbenzenes.
Mesitylene was first synthesized in 1837 by Irish chemist Robert Kane through the condensation of acetone with concentrated sulfuric acid. Kane erroneously proposed its structure as an alkene derivative, naming it "mesitylene" after "mesit" (an outdated term for acetone). The correct empirical formula ($$ \text{C}9\text{H}{12} $$) was established in 1849 by August Wilhelm von Hofmann, but structural ambiguities persisted until 1874, when Albert Ladenburg confirmed its identity as 1,3,5-trimethylbenzene. Early studies focused on its isolation from coal tar and its reactivity in electrophilic substitution reactions, such as nitration and bromination.
The mid-20th century marked a shift toward mechanistic and synthetic explorations. Mesitylene’s symmetry simplified NMR analysis, making it a standard for calibrating aromatic proton signals (singlet at 6.8 ppm) and methyl groups (singlet at 2.3 ppm). Its role in organometallic chemistry emerged with the synthesis of complexes like tricarbonyl(mesitylene)molybdenum, where the mesityl group ($$ \text{Mes} $$) stabilizes low-coordination metal centers.
Property | Value | Unit |
---|---|---|
Boiling Point | 164–166°C | Lit. |
Density (25°C) | 0.864 g/mL | Experimental |
Heat of Vaporization | 39.23 kJ/mol | Calculated |
Ideal Gas Heat Capacity | 207.43 J/mol·K | Theoretical |
Recent studies prioritize sustainable synthesis and novel applications. The global mesitylene market, valued at \$2.1 billion in 2023, is projected to grow at 6.5% CAGR, driven by demand in paints, adhesives, and electronic materials.
Solvent | $$\lambda_{\text{max}}$$ (nm) | Molar Absorptivity ($$\epsilon$$) |
---|---|---|
Cyclohexane | 265 | 190 L·mol$$^{-1}$$·cm$$^{-1}$$ |
Methanol | 266 | 185 L·mol$$^{-1}$$·cm$$^{-1}$$ |
In catalysis, mesitylene’s electron-donating methyl groups enhance its utility in Friedel-Crafts acylations and peroxidative oxidations. For example, vanadium catalysts mediate its conversion to 3,5-dimethylbenzaldehyde, a precursor for pharmaceuticals.
Flammable;Irritant;Environmental Hazard